molecular formula C21H24N2O5 B5647643 (3aS,10aS)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

(3aS,10aS)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid

Cat. No.: B5647643
M. Wt: 384.4 g/mol
InChI Key: URPPNQGNMHJEGC-HRAATJIYSA-N
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Description

The compound (3aS,10aS)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrole-10a-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. Its structure includes a benzoxepine ring fused with a pyrrole ring, and it features a carboxylic acid group, making it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoxepine and pyrrole intermediates. The key steps include:

  • Formation of the Benzoxepine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Synthesis of the Pyrrole Ring : Pyrrole rings are often synthesized via Paal-Knorr synthesis or other cyclization methods.
  • Coupling Reactions : The benzoxepine and pyrrole intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
  • Functional Group Modifications : Introduction of the carboxylic acid group and the oxazole moiety is done through specific functional group transformations.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

  • Scaling Up Reactions : Using larger reactors and optimizing reaction conditions for industrial scale.
  • Purification Techniques : Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form derivatives like esters or amides.
  • Reduction : Reduction reactions can modify the oxazole ring or other functional groups.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
  • Oxidizing Agents : KMnO₄, H₂O₂, or PCC for oxidation reactions.
  • Reducing Agents : LiAlH₄, NaBH₄ for reduction reactions.
  • Substitution Reagents : Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
  • Oxidation Products : Esters, amides, or ketones.
  • Reduction Products : Alcohols or amines.
  • Substitution Products : Halogenated derivatives or other substituted compounds.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry : Used as a building block for synthesizing more complex molecules.
  • Biology : Potential applications in studying enzyme interactions and metabolic pathways.
  • Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:

  • Molecular Targets : Enzymes, receptors, or nucleic acids.
  • Pathways Involved : Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds:

  • Dichloroanilines : Compounds with similar aromatic structures but different functional groups.
  • 2-Hydroxy-2-methylpropiophenone : Another compound with a benzene ring and functional groups that can undergo similar reactions.

Uniqueness: This compound’s unique combination of a benzoxepine ring fused with a pyrrole ring and the presence of an oxazole moiety makes it distinct from other similar compounds

Properties

IUPAC Name

(3aS,10aS)-2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-17(14(2)28-22-13)7-8-19(24)23-10-16-11-27-18-6-4-3-5-15(18)9-21(16,12-23)20(25)26/h3-6,16H,7-12H2,1-2H3,(H,25,26)/t16-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPPNQGNMHJEGC-HRAATJIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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